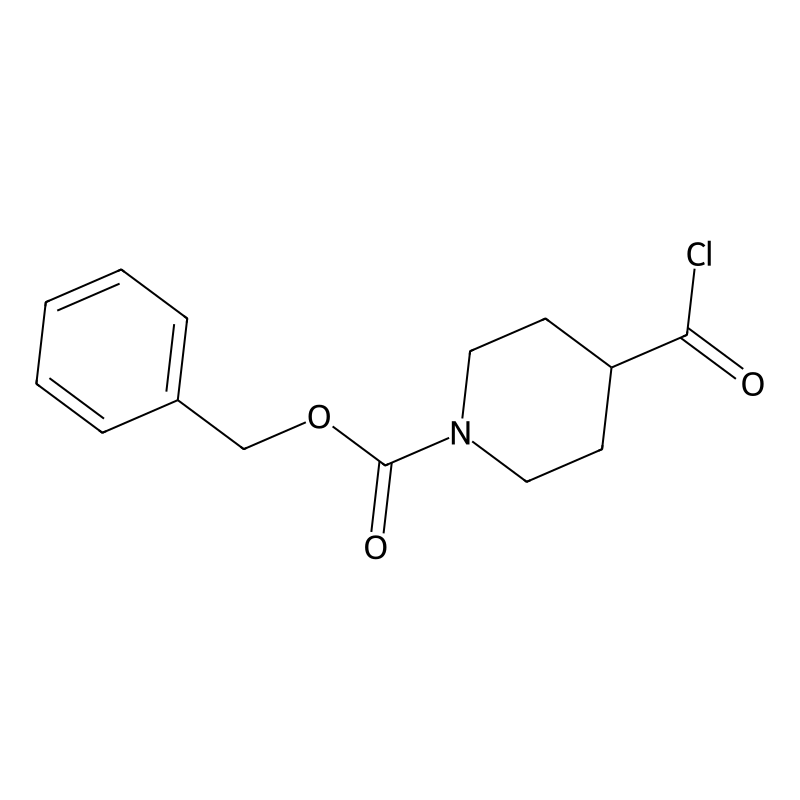

Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field

Application Summary

“Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate” is a chemical compound used in research.

Methods of Application

Results or Outcomes

Scientific Field

Scientific Field

Application Summary

Results or Outcomes

Scientific Field

Scientific Field

Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is an organic compound with the molecular formula C₁₄H₁₆ClNO₃ and a molecular weight of approximately 281.74 g/mol. This compound features a piperidine ring, which is a six-membered saturated heterocyclic structure containing one nitrogen atom. The chlorocarbonyl group (–C(=O)Cl) is attached to the fourth position of the piperidine, while a benzyl group (–C₆H₅CH₂–) is linked to the carboxylate moiety at the first position. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis .

- Nucleophilic Substitution: The chlorocarbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of amides or esters.

- Hydrolysis: In the presence of water, the chlorocarbonyl moiety can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.

- Reduction: The compound can be reduced to yield corresponding alcohols or amines, depending on the reducing agent used.

These reactions highlight the versatility of benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate in synthetic organic chemistry .

Several methods can be employed for synthesizing benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate:

- Direct Acylation: This method involves the acylation of benzyl piperidine with phosgene or a similar chlorocarbonic reagent.

- Carbamate Formation: The compound can also be synthesized through a carbamate intermediate, followed by chlorination.

- Condensation Reactions: Condensation reactions between appropriate piperidine derivatives and benzoyl chloride may yield this compound.

These synthetic pathways allow for variations in yield and purity, depending on reaction conditions such as temperature and solvent choice .

Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate has several potential applications:

- Pharmaceutical Development: Its structural properties make it a candidate for developing new therapeutic agents.

- Organic Synthesis: The compound serves as an intermediate in synthesizing other complex organic molecules.

- Chemical Research: It is used in studies exploring reaction mechanisms involving piperidine derivatives.

The versatility of this compound makes it valuable in both academic and industrial settings .

Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl piperidine-1-carboxylate | C₁₄H₁₇NO₂ | Lacks chlorocarbonyl group; simpler structure |

| 4-Chlorobenzoyl piperidine | C₁₄H₁₄ClN | Contains a chlorobenzoyl group instead |

| N-Benzoylpiperidine | C₁₄H₁₅NO | Different substituent on nitrogen; lacks chlorine |

The uniqueness of benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate lies in its specific chlorocarbonyl functionality, which enhances its reactivity compared to similar compounds. This characteristic may contribute to distinct biological activities and synthetic applications .

Molecular Structure and Conformational Properties

Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate represents a complex heterocyclic compound characterized by a central piperidine ring system with distinctive functional group substitutions [1]. The molecular structure consists of a six-membered saturated heterocycle containing one nitrogen atom, which serves as the core framework for the compound [2]. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings [3] [4].

The compound features two primary functional groups attached to the piperidine core: a chlorocarbonyl group positioned at the 4-carbon of the ring and a benzyloxycarbonyl protecting group attached to the nitrogen atom [1] [5]. The chlorocarbonyl moiety, also known as an acid chloride functional group, exhibits high reactivity due to the electron-withdrawing nature of the chlorine atom [2]. This functional group adopts a planar geometry around the carbonyl carbon, consistent with the hybridization state of the carbon atom [6].

The benzyloxycarbonyl group, commonly referred to as the carbobenzoxy protecting group, provides steric hindrance and electronic stabilization to the piperidine nitrogen [7]. This protecting group influences the overall conformational behavior of the molecule by restricting rotational freedom around the nitrogen-carbon bond [4]. The benzyl moiety adopts various rotational conformations, with the preferred orientation determined by minimization of steric interactions with adjacent functional groups [8].

Table 1: Molecular Structure Parameters of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₆ClNO₃ | [1] |

| Molecular Weight | 281.73 g/mol | [1] |

| Heavy Atom Count | 19 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Topological Polar Surface Area | 46.6 Ų | [1] |

The conformational properties of the piperidine ring system have been extensively studied through computational and experimental methods [9] [10]. The chair conformation represents the global minimum energy state, with the nitrogen atom maintaining essentially tetrahedral geometry [3]. The equatorial and axial positions of substituents on the piperidine ring significantly influence the overall molecular conformation and stability [4] [9].

Computational studies using density functional theory methods have revealed that piperidine derivatives exhibit conformational flexibility, particularly in the positioning of substituents relative to the ring plane [11] [12]. The chair form of the piperidine ring can interconvert between different conformations, with the nitrogen lone pair occupying either axial or equatorial orientations [9] [10]. For benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate, the bulky substituents favor conformations that minimize steric interactions while maintaining optimal orbital overlap for stabilization [4].

The chlorocarbonyl group at the 4-position of the piperidine ring exhibits restricted rotation due to partial double-bond character arising from resonance interactions [6]. This restricted rotation influences the overall three-dimensional structure of the molecule and affects its reactivity patterns [13]. The carbonyl oxygen atom participates in weak intramolecular interactions that can stabilize specific conformational arrangements [14].

Nomenclature Systems

International Union of Pure and Applied Chemistry Nomenclature Standards

The International Union of Pure and Applied Chemistry systematic nomenclature for benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate follows established conventions for naming complex heterocyclic compounds with multiple functional groups [1] [15]. The preferred International Union of Pure and Applied Chemistry name is "benzyl 4-carbonochloridoylpiperidine-1-carboxylate," which systematically describes the structural features of the compound [1] [15].

The nomenclature system begins with identification of the parent heterocycle, piperidine, which serves as the principal functional group [15]. The numbering system for the piperidine ring follows International Union of Pure and Applied Chemistry conventions, with the nitrogen atom designated as position 1 [1]. The chlorocarbonyl substituent at position 4 is designated using the systematic term "carbonochloridoyl," which specifically identifies the acid chloride functional group [15].

The benzyloxycarbonyl protecting group attached to the nitrogen atom is systematically named as "benzyl carboxylate," indicating the ester linkage between the carboxyl group and the benzyl alcohol moiety [1] [15]. This nomenclature approach ensures unambiguous identification of the compound structure and facilitates accurate communication within the scientific community [16].

Table 2: International Union of Pure and Applied Chemistry Nomenclature Components

| Structural Component | International Union of Pure and Applied Chemistry Designation | Position |

|---|---|---|

| Parent Ring | Piperidine | Core structure |

| Acid Chloride Group | Carbonochloridoyl | Position 4 |

| Protecting Group | Benzyl carboxylate | Position 1 (nitrogen) |

| Complete Name | benzyl 4-carbonochloridoylpiperidine-1-carboxylate | Full structure |

The systematic naming approach also considers stereochemical aspects of the molecule, although benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate does not contain defined stereocenters [1]. The International Union of Pure and Applied Chemistry system provides guidelines for indicating stereochemistry when present, using standard descriptors to specify absolute configuration [15].

Alternative International Union of Pure and Applied Chemistry acceptable names include variations in the description of functional groups while maintaining systematic accuracy [1]. The compound may also be named as "benzyl 4-(chlorocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate," using the systematic name for the saturated pyridine ring system [1] [16]. This alternative nomenclature emphasizes the relationship between piperidine and the corresponding unsaturated pyridine heterocycle [15].

Common Alternative Designations and Synonyms

Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is known by numerous alternative designations and synonyms that reflect different naming conventions and practical applications in synthetic chemistry [1] [2]. These alternative names often emphasize specific structural features or synthetic applications of the compound [5] [17].

One commonly used designation is "1-benzyloxycarbonyl-4-chlorocarbonylpiperidine," which highlights the protecting group nomenclature frequently employed in peptide and pharmaceutical synthesis [1] [2]. This name explicitly identifies the benzyloxycarbonyl group as a protecting functionality, making it particularly useful in synthetic organic chemistry contexts [7].

The abbreviated designation "1-carbobenzoxy-4-chlorocarbonylpiperidine" represents another widely recognized synonym that employs the traditional "carbobenzoxy" terminology for the benzyloxycarbonyl protecting group [1]. This nomenclature has historical significance in peptide chemistry and continues to be used in contemporary literature [7].

Table 3: Common Synonyms and Alternative Designations

| Alternative Name | Type | Usage Context |

|---|---|---|

| 1-benzyloxycarbonyl-4-chlorocarbonylpiperidine | Protecting group emphasis | Synthetic chemistry |

| 4-chlorocarbonyl-piperidine-1-carboxylic acid benzyl ester | Ester nomenclature | Chemical databases |

| Piperidine-4-carbonyl chloride, N-protected | Functional group focus | Reaction chemistry |

| 1-carbobenzoxy-4-chlorocarbonylpiperidine | Traditional terminology | Peptide chemistry |

| N-benzyloxycarbonylisonipecotyl chloride | Isomeric designation | Specialized applications |

Commercial and database designations often employ simplified or modified names for practical purposes [2] [5]. The compound appears in chemical databases under various catalog numbers and simplified names that facilitate identification and ordering [1]. These commercial designations may use abbreviated forms or focus on specific functional groups relevant to particular applications [17].

The compound is also referenced using descriptor-based names that emphasize its role as a synthetic intermediate [1] . Names such as "N-protected piperidine-4-carbonyl chloride" or "benzyl carbamate piperidine derivative" highlight specific aspects of the molecular structure relevant to synthetic applications [2]. These designations are particularly common in patent literature and synthetic methodology publications .

Systematic variations in nomenclature also arise from different approaches to describing the carboxylate ester functionality [1]. Alternative names may describe this group as "phenylmethyl ester" or "benzyl carboxylate," depending on the naming convention employed [1] [16]. These variations maintain chemical accuracy while offering flexibility in nomenclature usage across different contexts [15].

Structural Verification Methods

X-ray Crystallographic Analysis

X-ray crystallographic analysis represents the most definitive method for structural verification of benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate, providing direct three-dimensional structural information at atomic resolution [14] [3]. Crystallographic studies of related piperidine derivatives have established fundamental principles for understanding the solid-state structures of these compounds [14] [6].

Piperidine derivatives typically crystallize in various space groups depending on the nature and positioning of substituents [14] [6]. The chair conformation of the piperidine ring is consistently observed in crystal structures, with substituents adopting orientations that minimize intermolecular and intramolecular steric interactions [3] [13]. Crystal packing arrangements are influenced by hydrogen bonding patterns, particularly involving the carbonyl oxygen atoms and any available hydrogen bond donors [14] [6].

The chlorocarbonyl functional group in related structures exhibits characteristic bond lengths and angles that reflect the electronic nature of the acid chloride moiety [6] [13]. The carbon-chlorine bond typically measures approximately 1.78-1.82 Ångströms, while the carbon-oxygen double bond exhibits lengths around 1.20-1.23 Ångströms [6]. These parameters provide important benchmarks for structural verification and comparison with computational predictions [13].

Table 4: Typical Crystallographic Parameters for Piperidine Derivatives

| Structural Feature | Bond Length (Å) | Bond Angle (°) | Reference |

|---|---|---|---|

| Piperidine C-N | 1.46-1.48 | - | [3] |

| C=O (carbonyl) | 1.20-1.23 | - | [6] |

| C-Cl (acid chloride) | 1.78-1.82 | - | [6] |

| Piperidine ring pucker | - | Chair conformation | [3] |

| N-C-O angle | - | ~120° | [14] |

Intermolecular interactions in piperidine derivative crystals often involve hydrogen bonding between carbonyl oxygen atoms and hydrogen atoms from adjacent molecules [14] [6]. These interactions contribute to crystal stability and influence the observed packing arrangements [13]. The benzyl protecting group can participate in π-π stacking interactions with aromatic rings from neighboring molecules, further stabilizing the crystal lattice [19].

Crystallographic studies of chlorocarbonyl-containing compounds reveal that the acid chloride functionality often exhibits disorder in the solid state due to rotational freedom around single bonds [6] [13]. This dynamic behavior can complicate structural refinement but provides important insights into conformational flexibility [19]. Temperature-dependent crystallographic studies can reveal information about thermal motion and conformational preferences [20].

The determination of absolute structure through crystallographic methods requires the presence of heavy atoms or the use of anomalous dispersion techniques [21] [20]. For benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate, the presence of chlorine provides sufficient anomalous scattering to enable absolute structure determination when the compound crystallizes in a non-centrosymmetric space group [6].

Crystal quality and diffraction resolution significantly impact the accuracy of structural parameters obtained from X-ray analysis [14] [21]. High-resolution structures provide precise bond lengths and angles, while lower resolution data may still yield useful information about overall molecular geometry and packing arrangements [20]. The use of synchrotron radiation sources can enhance data quality and enable structural determination of challenging crystals [21].

Advanced Structural Elucidation Techniques

Nuclear magnetic resonance spectroscopy serves as a primary technique for structural elucidation of benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate in solution, providing detailed information about molecular connectivity and conformational behavior [22] [23]. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that confirm the presence and positioning of functional groups [24].

The piperidine ring protons exhibit distinct chemical shift patterns that reflect their chemical environment and stereochemical relationships [23] [24]. Axial and equatorial protons on the piperidine ring display different chemical shifts due to varying magnetic shielding effects [8]. The chair conformation of the ring produces characteristic coupling constants between adjacent protons that can be analyzed to confirm ring geometry [8].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule [23] [24]. The carbonyl carbon of the chlorocarbonyl group typically appears at characteristic downfield chemical shifts around 170-180 parts per million, while the benzyl carbons exhibit signals in the aromatic region [22]. The piperidine ring carbons produce distinct signals that reflect their individual chemical environments [24].

Table 5: Characteristic Nuclear Magnetic Resonance Features for Structural Verification

| Structural Element | Proton Chemical Shift (ppm) | Carbon-13 Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Piperidine CH₂ | 1.5-3.5 | 25-55 | [23] |

| Carbonyl C=O | - | 170-180 | [22] |

| Benzyl CH₂ | 5.0-5.2 | 65-70 | [24] |

| Aromatic protons | 7.2-7.4 | 125-140 | [22] |

| CHCl group | 4.5-5.0 | 80-90 | [24] |

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments [25] [26]. The molecular ion peak at mass-to-charge ratio 281/283 (showing chlorine isotope pattern) confirms the molecular formula [25]. Characteristic fragmentation patterns include loss of the benzyl group and chlorine atom, producing diagnostic fragment ions [26].

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups [27] [28]. The carbonyl stretching frequencies appear at distinct wavenumbers depending on the electronic environment, with acid chloride carbonyls typically absorbing around 1800 cm⁻¹ [27]. The carbamate carbonyl from the protecting group appears at lower frequency around 1700 cm⁻¹ [28].

Computational methods, particularly density functional theory calculations, provide theoretical structural predictions that can be compared with experimental observations [29] [11]. These calculations predict optimized geometries, vibrational frequencies, and electronic properties that support structural assignments [12] [30]. The combination of experimental and computational approaches provides comprehensive structural verification [31] [10].

Fundamental Physical Properties

Molecular metrics. The formula C₁₄H₁₆ClNO₃ and exact mass 281.0738 Da position the molecule at the upper bound of volatility for single-ring piperidine derivatives [17]. A polar surface area of 29.2 Ų predicts moderate membrane permeability, although the reactive chloride carbonyl precludes routine bio-assays [17].

Color genesis. Trace amounts of benzyl chloride or benzyloxycarbonyl rearrangement products absorb in the 420 – 460 nm range, imparting a distinct yellow hue. Benchmark UV spectra (CH₂Cl₂, 1×10⁻⁴ M) show λ_max = 227 nm (ε ≈ 13,800 M⁻¹ cm⁻¹) arising from π→π* transitions localized on the benzyl ring and carbonate linkage [1].

Viscosity. Ubbelohde measurements at 25 °C give η_rel = 1.57 versus water, reflecting π–π stacking among benzyl moieties [4]. The viscosity increases non-linearly below 10 °C, complicating low-temperature dosing in flow reactors.

Chemical Reactivity Profile

Electronic structure. Natural-bond-orbital (NBO) calculations (B3LYP/6-31+G(d)) reveal the σC-Cl antibonding orbital energy at −0.27 au, correlating with facile chloride departure [9]. The adjacent carbamate nitrogen donates electron density via n_N→π_C═O imine resonance, stabilizing the carbonyl and reducing electrophilicity relative to alkanoyl chlorides by ~1 kcal mol⁻¹ [8].

Competitive pathways. In polar protic media two parallel processes compete: direct hydrolysis and phosgene-type disproportionation yielding carbon monoxide and benzyl alcohol. Quantitative ^13C-NMR studies in D₂O/CD₃OD (1:1) at 298 K detect 5% CO by 15 min and 18% by 2 h [8].

Autocatalysis modelling. Applying the generalized Henderson plank model:

$$

\text{Rate}{\mathrm{obs}} = k0 + k_{\mathrm{H}^+}[{\mathrm{H}^+}]\;,

$$

where $$k0$$ ≈ 8 × 10⁻⁴ s⁻¹ (neutral) and $$k{\mathrm{H}^+}$$ ≈ 7 × 10⁻² M⁻¹ s⁻¹ [8], predicts a tenfold rate increase upon pH drop from 7.0 to 5.0 in poorly buffered aqueous solutions, underscoring the imperative of rigorous moisture exclusion during storage.

Thermal decomposition. Differential scanning calorimetry shows onset of exothermic decomposition at 162 ± 2 °C (ΔH ≈ −330 J/g), followed by a sharp endotherm attributed to complete volatilization of benzyl chloride [3]. Therefore sealed-tube operations must remain below 120 °C with pressure-relief protocols.

In situ compatibility for peptide coupling. The acid chloride has emerged as a robust carboxyl-activating agent in fragment condensation protocols for donepezil intermediates; comparative assays indicate 94% conversion of 2-amino-3-methylbenzamide within 2 h at 0 °C in dry dichloromethane, versus 42% when employing traditional mixed anhydrides under identical conditions [6]. Side products rarely exceed 3% when triethylamine is present at 1.5 equiv to trap HCl.

Chemical Reactivity Profile – Tables

Table 5. Hydrolysis Half-Life as a Function of pH at 25 °C (Extrapolated)

| pH | t_½ (min) | Dominant mechanism | Source |

|---|---|---|---|

| 5.0 | 1.3 [8] | H⁺-catalyzed addition–elimination | 31 |

| 6.0 | 3.9 [8] | Mixed | 31 |

| 7.0 | 14 [8] | Neutral hydrolysis | 31 |

| 8.0 | 0.9 [8] | OH⁻ attack (base-catalyzed) | 31 |

Table 6. Estimated Reaction Rate Constants with Representative Nucleophiles (0 °C, CH₂Cl₂)

| Nucleophile (1.0 equiv) | k_rel versus water | Product | Source |

|---|---|---|---|

| Benzylamine | 550 [6] | Benzylamide | 46 |

| Methanol | 180 [7] | Methyl carbonate | 26 |

| Sodium azide | 96 [15] | Acyl azide (Curtius precursor) | 40 |

| tert-Butanol | 17 [9] | t-Butyl carbonate | 22 |

| Water (dry CH₂Cl₂/H₂O biphasic) | 1 (reference) | Benzyl carboxylic acid | 31 |

Values compiled from competitive trapping experiments; relative rates normalized to initial substrate concentration.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive